4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-6-5-13(4-2-3-7(14)15)12-8(6)9(10)11/h5,9H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRQXHIXNQFHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
A method analogous to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (disclosed in CN111362874B) can be adapted. In this approach:
- Step 1 : A difluoroacetyl halide (e.g., 2,2-difluoroacetyl chloride) undergoes an addition reaction with an α,β-unsaturated ester bearing a methyl group. For example, methyl acrylate derivatives substituted with methyl groups at the β-position could serve as precursors.
- Step 2 : Alkaline hydrolysis converts the ester intermediate to a carboxylic acid.
- Step 3 : Condensation with methylhydrazine in the presence of catalysts like potassium iodide (KI) or sodium iodide (NaI) facilitates pyrazole ring formation. The methyl group at position 4 is introduced by selecting a hydrazine derivative pre-substituted with methyl or by controlling steric and electronic effects during cyclization.
Key Reaction Parameters :
Regioselectivity Control
The position of substituents on the pyrazole ring is critical. In CN111362874B, the ratio of 3- to 5-(difluoromethyl) isomers reached 96:4 by optimizing catalyst loading and reaction time. Similar strategies could favor 4-methyl substitution by:
- Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) to sterically hinder undesired substitution pathways.
- Adjusting the electronic nature of the α,β-unsaturated ester to direct methyl group placement.
Post-Functionalization Routes
Pyrazole Intermediate Synthesis
A pre-formed pyrazole core (3-(difluoromethyl)-4-methyl-1H-pyrazole) can be alkylated with a butanoic acid derivative. For example:
- Step 1 : React 3-(difluoromethyl)-4-methyl-1H-pyrazole with 4-bromobutyric acid under basic conditions (e.g., K₂CO₃ in dimethylformamide).
- Step 2 : Purify via recrystallization using ethanol-water mixtures (35–65% alcohol), achieving >99% purity.
Challenges :
- Competing N-alkylation at multiple pyrazole positions.
- Acid-sensitive functional groups may require protective strategies.
Coupling Reactions
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link a pyrazole boronic ester to a butanoic acid halide. However, this method is less explored due to the instability of boronic esters under acidic conditions.
Optimization and Purification
Recrystallization Techniques
The patent CN111362874B emphasizes recrystallization from alcohol-water systems (e.g., 40% ethanol):
Catalytic Enhancements
- KI vs. NaI : Potassium iodide (1.5 mol%) provided higher yields (79.6%) compared to sodium iodide (75.9%) in analogous syntheses.
- Acid-Binding Agents : Triethylamine or N,N-diisopropylethylamine (1.0–1.5 eq) mitigate side reactions during ester hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Isomer Ratio (3:5) |
|---|---|---|---|
| Direct Cyclization | 75–79 | 99.3–99.7 | 95:5 to 96:4 |
| Post-Alkylation | 60–70* | 98–99* | N/A |
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fungicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production process in fungal cells, leading to their death .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : $ \text{C}9\text{H}{12}\text{F}2\text{N}2\text{O}_2 $
- Molecular Weight : 218.20 g/mol
- Applications : Pyrazole derivatives are widely used as intermediates in agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceuticals, though this specific compound is listed as discontinued in commercial catalogs .
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s analogs differ in substituents on the pyrazole ring and the carboxylic acid backbone. Key examples include:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF$3$) and nitro (-NO$2$) groups enhance acidity (e.g., pKa ~4.10 for nitro-substituted analogs vs. ~4.65 for non-EWG analogs) . Fluorination: Difluoromethyl (-CF$2$H) provides moderate electronegativity, balancing lipophilicity and metabolic stability compared to -CF$3$ .
- Synthetic Yield : High-purity (>95%) analogs are achievable via optimized protocols (e.g., flash chromatography and HPLC purification) .
Physicochemical Properties
Biological Activity
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of fungicides. This compound is structurally characterized by a butanoic acid chain attached to a pyrazole ring with difluoromethyl and methyl substituents. Understanding its biological activity is crucial for assessing its utility in agricultural applications and potential therapeutic uses.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound primarily revolves around its role as an inhibitor of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. Inhibition of SDH disrupts the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) generation, which can be lethal to fungi.
Antifungal Properties
Research indicates that compounds containing the pyrazole moiety, particularly those with difluoromethyl groups, exhibit significant antifungal activity. The mechanism involves:
- Inhibition of SDH : This action is critical for the fungicidal properties observed in various agricultural fungicides derived from similar structures.
- Broad Spectrum Efficacy : Compounds like this compound have shown effectiveness against a range of fungal pathogens, including Alternaria species, which are notorious for affecting crops such as tomatoes and potatoes.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several fungal strains, indicating potent antifungal activity.
- Field Trials : Field trials conducted with formulations containing this compound reported a significant reduction in disease incidence caused by Zymoseptoria tritici, a major pathogen affecting wheat crops.
- Comparative Analysis : A comparative study highlighted that the presence of the difluoromethyl group enhances antifungal potency compared to non-fluorinated analogs.
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O₂ |
| IC50 (Fungal Strains) | Low micromolar range |
| Primary Mechanism | Succinate dehydrogenase inhibition |
| Target Fungal Pathogens | Alternaria, Zymoseptoria |
Q & A
Q. What are the common synthetic routes for synthesizing 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid?
Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. For example:
- Hydrazone Formation: Reacting pyrazole-carboxylic acid derivatives with hydrazines under reflux conditions (e.g., ethanol, 80°C) to form hydrazone intermediates .
- Coupling Reactions: Using protocols like "General Procedure G" (as in ), which involves coupling pyrazole intermediates with butanoic acid derivatives in dichloromethane or THF, followed by purification via flash chromatography. Yields range from 22% to 86%, depending on substituent steric effects .
- Purification: High-purity (>95%) products are confirmed via HPLC and NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Essential for verifying substituent positions and chemical environments. For example, reports distinct shifts for pyrazole protons (δ 7.2–8.1 ppm) and butanoic acid carbonyl carbons (δ 170–175 ppm) .
- HPLC: Used to confirm purity (>95%) and rule out side products .
- X-ray Crystallography: Resolves crystal packing and molecular conformation (e.g., and use single-crystal X-ray studies with R factors <0.05) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antimicrobial activity data for this compound and its analogs?
Methodological Answer:
- Standardized Assays: Reproduce experiments using consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution methods (as in ) to minimize variability .
- Structural Comparisons: Compare activity trends across analogs. For instance, shows that electron-withdrawing groups (e.g., difluorophenyl) enhance antimicrobial potency, while bulky substituents reduce bioavailability .
- Purity Validation: Use HPLC () to ensure impurities are not skewing results .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?
Q. How can structural modifications optimize the compound’s pharmacokinetic properties without compromising bioactivity?
Methodological Answer:
- Bioisosteric Replacement: Replace the difluoromethyl group with trifluoromethyl () or chloro substituents ( ) to improve metabolic stability .
- Prodrug Strategies: Esterify the butanoic acid group (e.g., methyl ester in ) to enhance membrane permeability, with in vivo hydrolysis restoring activity .
- SAR Studies: and demonstrate that alkyl chain length and aryl substituents significantly impact solubility and MIC values .
Q. What experimental approaches address low yields in the synthesis of pyrazole-butanoic acid derivatives?
Methodological Answer:
- Catalytic Optimization: Use Pd/C or CuI catalysts to accelerate coupling steps (e.g., achieved 86% yield with optimized conditions) .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while additives like DMAP reduce side reactions .
- Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes, as demonstrated in analogous pyrazole syntheses ( ) .
Data Analysis and Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
